molecular formula C10H15NO2 B1498980 3-(3-Methoxypropoxy)aniline CAS No. 1023277-27-1

3-(3-Methoxypropoxy)aniline

Cat. No.: B1498980
CAS No.: 1023277-27-1
M. Wt: 181.23 g/mol
InChI Key: KZSOJALGYPNCKI-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)aniline is an aromatic amine derivative characterized by a methoxypropoxy (-OCH₂CH₂CH₂OCH₃) substituent at the meta position of the aniline ring. Its molecular formula is C₁₀H₁₅NO₂ (MW = 181.23 g/mol) . It is used as an intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and antimicrobial agents . Storage recommendations include protection from light and moisture under inert atmospheres due to its sensitivity to oxidation .

Properties

IUPAC Name

3-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSOJALGYPNCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655930
Record name 3-(3-Methoxypropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023277-27-1
Record name 3-(3-Methoxypropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropoxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common reagents used include aniline, nitric acid, reducing agents like iron or tin, and 3-methoxypropyl chloride .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxypropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Methoxypropoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, participating in nucleophilic substitution and addition reactions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing the reactivity of other molecules in the reaction pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Methoxypropoxy)aniline with positional isomers, analogs with varying substituents, and heterocyclic derivatives. Key parameters include molecular weight, synthetic yield, and substituent effects on physicochemical properties.

Positional Isomers

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences Source
This compound 3 C₁₀H₁₅NO₂ 181.23 Reference compound
2-(3-Methoxypropoxy)aniline 2 C₁₀H₁₅NO₂ 181.23 Higher steric hindrance at ortho position; may exhibit reduced reactivity in electrophilic substitutions
4-(3-Methoxypropoxy)aniline 4 C₁₀H₁₅NO₂ 181.23 Para substitution enhances resonance stabilization, potentially increasing stability in acidic/basic conditions

Key Insight : Positional isomers share identical molecular weights but differ in electronic and steric properties. The meta-substituted derivative balances steric accessibility and electronic effects, making it versatile in synthetic applications.

Substituent Variants

Compound Name Substituent Group Molecular Weight (g/mol) Yield (%) Key Properties Source
This compound -OCH₂CH₂CH₂OCH₃ 181.23 - Moderate polarity; electron-donating group enhances nucleophilicity
3-Isopropoxyaniline -OCH(CH₃)₂ 151.21 - Reduced steric bulk compared to methoxypropoxy; lower molecular weight
4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}aniline -OCH₂CF₃ (pyridine-linked) 313.1 (ESI-MS) 91.7 Trifluoroethoxy group introduces strong electron-withdrawing effects, reducing nucleophilicity but enhancing metabolic stability
3-Methoxy-N-(1-phenylethyl)aniline -OCH₃ + N-substitution 227.29 56 N-alkylation reduces amine reactivity, altering pharmacokinetic properties

Key Insight : Electron-donating groups (e.g., methoxypropoxy) enhance nucleophilic aromatic substitution reactivity, while electron-withdrawing groups (e.g., trifluoroethoxy) improve stability but limit reactivity. Heterocyclic linkages (e.g., pyridine) expand applications in drug design by modulating target affinity .

Heterocyclic Derivatives

Compound Name Structure Molecular Weight (g/mol) Yield (%) Key Applications Source
4-{{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio}aniline Pyridine-thioether linkage 319.3 (ESI-MS) 95.4 Kinase inhibition; antimicrobial activity
4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methoxy]aniline Dimethylpyridine-ether linkage 259.3 (ESI-MS) 94.8 Improved solubility due to methyl groups; used in high-throughput screening
3-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole Sulfinyl-benzimidazole hybrid ~500 (estimated) - Proton pump inhibition; gastroprotective applications

Key Insight : Pyridine-linked derivatives exhibit enhanced biological activity due to improved binding affinity to enzymatic targets. Sulfur-containing variants (e.g., thioether, sulfinyl) are critical in designing proton pump inhibitors and kinase modulators .

Biological Activity

3-(3-Methoxypropoxy)aniline is an organic compound with significant potential in various biological applications. Its structure, characterized by the presence of a methoxypropoxy group attached to the aniline ring, allows it to interact with biological systems in unique ways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10H15NO2
  • IUPAC Name: this compound

Synthesis:
The synthesis of this compound typically involves:

  • Nitration of Aniline: Formation of 3-nitroaniline.
  • Reduction: Converting the nitro group to an amino group to yield 3-aminoaniline.
  • Etherification: Reaction with 3-methoxypropyl chloride in the presence of a base to form the final product.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as a nucleophile in chemical reactions, participating in nucleophilic substitutions and additions. The compound's reactivity is influenced by its ability to donate or accept electrons, which can affect cellular functions and signaling pathways.

Antitumor Activity

Recent studies have explored the potential antitumor properties of compounds related to this compound. For example, a derivative was evaluated for its cytotoxic effects against several cancer cell lines (A549, MCF-7, DU145, and HepG2). The results indicated significant inhibition rates and lower IC50 values compared to established treatments like Sunitinib:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This study suggests that derivatives of this compound may induce apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 and activating caspase-3 .

Antimicrobial Properties

In addition to its anticancer potential, compounds similar to this compound have been investigated for antimicrobial activity. These studies highlight their effectiveness against various bacterial strains, suggesting a role in drug development for treating infections.

Case Studies

Case Study on Antitumor Activity:
A recent investigation into a compound structurally related to this compound demonstrated promising results in inhibiting tumor growth in vitro. The study utilized MTT assays to measure cytotoxicity across different cancer cell lines, establishing a foundation for further exploration into its therapeutic applications .

Case Study on CNS Activity:
Research has also focused on the ability of related compounds to penetrate the blood-brain barrier (BBB). Utilizing predictive tools for CNS activity, studies show that modifications in the chemical structure can enhance BBB permeability, making these compounds suitable candidates for treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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